molecular formula C19H25N3OS B2494332 2-(cyclopentylthio)-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)acetamide CAS No. 1448059-55-9

2-(cyclopentylthio)-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)acetamide

Cat. No.: B2494332
CAS No.: 1448059-55-9
M. Wt: 343.49
InChI Key: WTPNGDDNEFGIJH-UHFFFAOYSA-N
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Description

2-(cyclopentylthio)-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)acetamide is a synthetic organic compound of significant interest in medicinal chemistry research due to its unique molecular architecture. The compound features an imidazole ring, a five-membered heterocyclic moiety that is a fundamental building block in many biologically active molecules and natural products . The presence of the 2-phenyl substitution on the imidazole ring and the cyclopentylthioether chain suggests potential for diverse interaction with biological targets. Imidazole-containing compounds are extensively researched for a wide spectrum of therapeutic applications, including as antibacterial, antifungal, anti-inflammatory, and antitumor agents . The specific structure of this acetamide derivative, combining an imidazole core with a thioether linkage and an amide bond, makes it a valuable intermediate or candidate for structure-activity relationship (SAR) studies in drug discovery programs. It is particularly useful for investigating new compounds aimed at addressing antimicrobial resistance (AMR) . This product is intended For Research Use Only and is not for diagnostic or therapeutic purposes. Researchers are encouraged to conduct their own characterization and bioactivity assays to fully elucidate its properties and potential applications.

Properties

IUPAC Name

2-cyclopentylsulfanyl-N-[3-(2-phenylimidazol-1-yl)propyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3OS/c23-18(15-24-17-9-4-5-10-17)20-11-6-13-22-14-12-21-19(22)16-7-2-1-3-8-16/h1-3,7-8,12,14,17H,4-6,9-11,13,15H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTPNGDDNEFGIJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)SCC(=O)NCCCN2C=CN=C2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopentylthio)-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the imidazole ring: This can be achieved by reacting a suitable diamine with a carboxylic acid or its derivatives under acidic conditions.

    Introduction of the phenyl group: This step often involves a Friedel-Crafts acylation or alkylation reaction.

    Attachment of the cyclopentylthio group: This can be done through a nucleophilic substitution reaction using a cyclopentylthiol and an appropriate leaving group.

    Formation of the acetamide linkage: This step involves the reaction of an amine with an acyl chloride or anhydride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(cyclopentylthio)-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the cyclopentylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(cyclopentylthio)-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)acetamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, potentially inhibiting their activity. The phenyl group may facilitate interactions with hydrophobic pockets in proteins, while the cyclopentylthio group can form covalent bonds with nucleophilic residues.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Thioether vs. Nitroimidazole Derivatives

Compound of Interest: The cyclopentylthio group introduces hydrophobicity and steric bulk, which may influence membrane permeability and metabolic stability.

Property Compound of Interest Nitroimidazole Analog
Key Substituent Cyclopentylthio (S-linked) 4-Nitroimidazole (N-linked)
Hydrophobicity High (cyclopentyl group) Moderate (hydroxypropyl counterbalance)
Electrochemical Profile Neutral thioether Electron-deficient nitro group
Potential Applications Enzyme inhibition (e.g., kinases) Antimicrobial/antiparasitic agents

Thiol-Containing vs. Phosphonothiolate Derivatives

Compound of Interest: The thioether group is less reactive than free thiols, offering stability under physiological conditions. Analog from : 2-(Ethylisopropylamino)ethanethiol (CAS 36759-67-8) contains a free thiol group and an aminoethyl backbone. Free thiols are prone to oxidation, limiting their in vivo stability but enabling disulfide bond formation in prodrug designs .

Property Compound of Interest Thiol Derivative
Sulfur Reactivity Low (thioether) High (free thiol)
Stability High Low (oxidation-sensitive)
Functional Utility Sustained receptor interaction Transient binding or redox modulation

Fluorinated Thioacetamide Derivatives

Analog from : Perfluoroalkyl thioacetamides (e.g., CAS 2738952-61-7) exhibit extreme hydrophobicity and chemical inertness due to fluorine substituents. These properties enhance environmental persistence but may reduce biodegradability .

Property Compound of Interest Perfluoroalkyl Analog
Hydrophobicity Moderate (cyclopentyl) Extreme (perfluoroalkyl chains)
Environmental Impact Likely biodegradable Persistent organic pollutant (POP) risk
Applications Pharmaceuticals Industrial surfactants or coatings

Biological Activity

2-(cyclopentylthio)-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)acetamide is a synthetic compound that belongs to the class of imidazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this specific compound, detailing its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : 2-cyclopentylsulfanyl-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)acetamide
  • Molecular Formula : C₁₉H₂₃N₃S
  • Molecular Weight : 345.47 g/mol

The compound features a cyclopentylthio group attached to an acetamide moiety, which is further linked to a propyl chain bearing a phenyl-substituted imidazole ring. This unique structure is pivotal in its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems:

  • Enzyme Inhibition : The compound may inhibit enzymes related to various metabolic pathways, potentially leading to altered cellular processes.
  • Receptor Modulation : It can bind to receptors, affecting signal transduction pathways that are crucial for cellular communication and function.
  • Antimicrobial Activity : Studies have indicated that imidazole derivatives can exhibit antimicrobial properties by disrupting microbial cell membranes or inhibiting essential microbial enzymes.

Biological Activity Overview

Biological ActivityDescription
Antimicrobial Exhibits activity against various bacterial strains, potentially by disrupting cell wall synthesis or function.
Anticancer Shows promise in inhibiting tumor cell proliferation through apoptosis induction or cell cycle arrest mechanisms.
Anti-inflammatory May reduce inflammation by modulating inflammatory cytokines and pathways.

Research Findings

Recent studies have investigated the pharmacological effects of this compound:

  • Anticancer Studies : In vitro assays demonstrated that the compound inhibited the growth of several cancer cell lines, including breast and colon cancer cells. The mechanism was linked to the activation of apoptotic pathways through caspase activation and PARP cleavage.
  • Antimicrobial Efficacy : A series of tests against Gram-positive and Gram-negative bacteria revealed significant inhibitory concentrations (IC50 values), suggesting that the compound could be developed as a novel antibiotic agent .
  • Inflammatory Response Modulation : In animal models, administration of the compound resulted in reduced levels of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6), indicating its potential use in treating inflammatory diseases .

Case Study 1: Anticancer Activity

A study conducted on human breast cancer cells (MCF-7 line) showed that treatment with varying concentrations of this compound led to a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells after treatment, confirming its potential as an anticancer agent.

Case Study 2: Antimicrobial Testing

In a comparative study against standard antibiotics, the compound displayed comparable efficacy against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of some commonly used antibiotics, highlighting its potential as an alternative treatment option.

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